![molecular formula C17H9BrO B2940366 2-Bromo-11H-benzo[b]fluoren-11-one CAS No. 1923756-29-9](/img/structure/B2940366.png)

2-Bromo-11H-benzo[b]fluoren-11-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

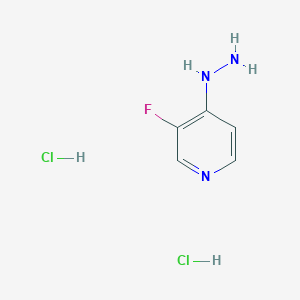

“2-Bromo-11H-benzo[b]fluoren-11-one” is a chemical compound with the molecular formula C17H9BrO . It has a molecular weight of 309.16 . The IUPAC name for this compound is 2-bromo-11H-benzo[b]fluoren-11-one .

Molecular Structure Analysis

The molecular structure of “2-Bromo-11H-benzo[b]fluoren-11-one” can be represented by the InChI code: 1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H . This structure can be viewed using appropriate molecular visualization software.Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

A novel intramolecular palladium-mediated arylation approach to benzo[b]fluoren-11-ones has been investigated, demonstrating an innovative oxidation and protection method that culminates in a Pd-promoted bi-arylic cyclization (Martínez et al., 2007). This process underscores the compound's role in facilitating complex organic synthesis.

Antibiotic Synthesis

Research into kinamycin antibiotics showcases the synthesis of a benzo[b]fluorene skeleton via Diels-Alder reaction, emphasizing its foundational role in the development of pharmaceuticals with potential antibiotic properties (Kitani et al., 2002).

Site-Selective Reactions

The compound's utility in site-selective Suzuki-Miyaura reactions illustrates its importance in achieving precise chemical modifications, essential for the synthesis of complex molecules (Salman et al., 2010).

Luminescence Applications

In material science, the compound has found applications in luminescence modulation within liquid crystalline phases, offering insights into the design of advanced materials with specific optical properties (Thiéry et al., 2014).

Organic Fluorescent Materials

The study on fluorene derivatives highlights the potential of 2-Bromo-11H-benzo[b]fluoren-11-one in the creation of fluorescent materials, indicating its significance in the development of sensors and other photoluminescent applications (Xu et al., 2013).

Metal Ion Sensing

Additionally, its derivatives have been used in the development of metal-ion sensing probes, demonstrating high sensitivity to Zn2+ and efficient two-photon absorption, relevant for bioimaging and environmental monitoring (Belfield et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

2-bromobenzo[b]fluoren-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDJNELYMBXNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-11H-benzo[b]fluoren-11-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)

![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)

![(E)-[(E)-[amino({[(4-bromophenyl)methyl]sulfanyl})methylidene]amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2940305.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)